
(6-Phenylpyren-1-yl)boronic acid
Overview
Description
(6-Phenylpyren-1-yl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a phenylpyrene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (6-Phenylpyren-1-yl)boronic acid typically involves the Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. The reaction involves the coupling of a halogenated pyrene derivative with a phenylboronic acid in the presence of a palladium catalyst and a base . The reaction conditions often include the use of solvents such as toluene or dimethyl sulfoxide (DMSO) and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the recycling of catalysts and solvents is often implemented to reduce costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions: (6-Phenylpyren-1-yl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form phenylpyrene derivatives with different functional groups.
Reduction: Reduction reactions can convert the boronic acid group to other functional groups, such as alcohols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution product.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenylpyrene ketones or aldehydes, while reduction can produce phenylpyrene alcohols .
Scientific Research Applications
(6-Phenylpyren-1-yl)boronic acid is an organoboron compound featuring a boronic acid functional group attached to a phenylpyrene moiety. It has a molecular formula of C₁₈H₁₅B₁O₂ and a complex aromatic structure that includes multiple fused rings. This structure gives it stability and versatility in organic synthesis, especially in coupling reactions, and makes it useful as a building block in materials science.
This compound Applications
This compound has several applications across various fields:
- Medicinal Chemistry Research suggests that this compound has biological activities that may be relevant in medicinal chemistry. It can interact with cytochrome P450 enzymes, which are important for drug metabolism. It has been identified as an inhibitor of CYP1A2 and CYP2D6 enzymes, suggesting it may have effects on pharmacokinetics and drug-drug interactions. Its structure may allow it to modulate biological pathways or act as a scaffold for drug development.
- Synthesis The synthesis of this compound can be done through several methods.
- Biological Targets Studies show that this compound interacts with various biological targets. Its ability to inhibit specific cytochrome P450 enzymes suggests it may have potential effects on drug metabolism and toxicity profiles. Research into its interactions at the molecular level could give insights into its mechanism of action and help guide modifications to improve its efficacy or selectivity in therapeutic applications.
The uniqueness of this compound is in its extended π-conjugated system due to the fused pyrene rings, which may lead to distinct electronic properties compared to simpler boronic acids. Its specific interactions with biological targets also highlight its potential as a specialized agent in medicinal chemistry.
Structural Similarity
Several compounds share structural similarities with this compound:
Compound Name | Structure Type | Unique Features |
---|---|---|
4-Phenylnaphthalen-1-ylboronic acid | Boronic Acid | Contains naphthalene structure; used in OLED applications |
6-(Pyrrolidin-1-yl)pyridine-3-boronic acid | Boronic Acid | Exhibits different biological activity profiles |
(6-(3-(Naphthalen-1-yl)phenyl)pyren-1-yl) | Boronic Acid | Combines naphthalene and pyrene; potential for enhanced photophysical properties |
Mechanism of Action
The mechanism by which (6-Phenylpyren-1-yl)boronic acid exerts its effects involves its ability to form stable complexes with various molecules. The boronic acid group can interact with diols and other Lewis bases, forming reversible covalent bonds. This property is particularly useful in sensing applications and in the development of inhibitors for enzymes such as proteases .
Comparison with Similar Compounds
Phenylboronic Acid: A simpler boronic acid derivative used in similar applications but lacks the extended conjugation of the pyrene moiety.
Pyrene-1-boronic Acid: Another boronic acid derivative with a pyrene moiety but without the phenyl group, leading to different reactivity and applications.
Formylphenylboronic Acids: These compounds have formyl groups instead of the pyrene moiety and are used in different synthetic and biological applications.
Uniqueness: (6-Phenylpyren-1-yl)boronic acid is unique due to its combination of a pyrene moiety and a boronic acid group, which provides both strong fluorescence and versatile reactivity. This makes it particularly valuable in applications requiring both properties, such as in the development of fluorescent sensors and advanced materials .
Biological Activity
(6-Phenylpyren-1-yl)boronic acid is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in the fields of anticancer, antibacterial, and enzyme inhibition. This article explores the biological activity of this compound, synthesizing findings from various studies and presenting data in structured formats.
Overview of Boronic Acids
Boronic acids, including this compound, are known for their ability to form reversible covalent bonds with diols and other nucleophiles. This unique property has led to their application in drug design and delivery systems. The introduction of boronic acid groups into bioactive molecules can enhance their pharmacological properties, making them valuable in therapeutic contexts .
Anticancer Activity
Recent studies have demonstrated that derivatives of boronic acids exhibit significant cytotoxic effects against various cancer cell lines. For instance, a synthesized derivative from phenyl boronic acid showed an IC50 value of 18.76 ± 0.62 µg/mL against the MCF-7 breast cancer cell line . This indicates a potent anticancer activity, suggesting that this compound may have similar or enhanced effects due to its structural characteristics.
Table 1: Cytotoxicity of Boronic Acid Derivatives
Compound | Cell Line | IC50 (µg/mL) |
---|---|---|
Quercetin-derived boronic acid | MCF-7 | 18.76 ± 0.62 |
This compound | TBD | TBD |
Antibacterial Activity
This compound has also shown promising antibacterial properties. In vitro studies indicate effectiveness against various bacterial strains, including Escherichia coli. The compound exhibited a minimum inhibitory concentration (MIC) of 6.50 mg/mL against this bacterium . Such findings underscore the potential of this compound as an antibacterial agent.
Table 2: Antibacterial Efficacy
Bacterial Strain | MIC (mg/mL) |
---|---|
Escherichia coli (ATCC 25922) | 6.50 |
Staphylococcus aureus | TBD |
Enzyme Inhibition
The enzyme inhibition profile of this compound is noteworthy, particularly its effects on cholinesterases and urease enzymes. The compound demonstrated moderate acetylcholinesterase activity with an IC50 value of 115.63 ± 1.16 µg/mL and high butyrylcholinesterase activity at 3.12 ± 0.04 µg/mL . Additionally, it showed significant antiurease activity with an IC50 of 1.10 ± 0.06 µg/mL.
Table 3: Enzyme Inhibition Activities
Enzyme | IC50 (µg/mL) |
---|---|
Acetylcholinesterase | 115.63 ± 1.16 |
Butyrylcholinesterase | 3.12 ± 0.04 |
Urease | 1.10 ± 0.06 |
Case Studies and Applications
Case studies involving boronic acids have illustrated their versatility in drug development and therapeutic applications:
- Anticancer Applications : Research has shown that compounds like bortezomib, a boronic acid derivative, are effective in treating multiple myeloma through proteasome inhibition .
- Antibacterial Formulations : Boronic acids are being explored for incorporation into topical formulations aimed at treating skin infections due to their antibacterial properties.
- Enzyme Inhibitors : The ability of boronic acids to inhibit specific enzymes makes them candidates for treating conditions related to enzyme dysregulation, such as Alzheimer's disease.
Properties
IUPAC Name |
(6-phenylpyren-1-yl)boronic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15BO2/c24-23(25)20-13-9-16-7-11-18-17(14-4-2-1-3-5-14)10-6-15-8-12-19(20)22(16)21(15)18/h1-13,24-25H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUXCTGSBIYYSPW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C2C=CC3=C4C2=C(C=C1)C=CC4=C(C=C3)C5=CC=CC=C5)(O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15BO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80728073 | |
Record name | (6-Phenylpyren-1-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80728073 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
917380-58-6 | |
Record name | (6-Phenylpyren-1-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80728073 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.